(5-Methylfuran-2-yl)(methyl) ketone oxime

Vue d'ensemble

Description

(5-Methylfuran-2-yl)(methyl) ketone oxime is a chemical compound with a complex structure that finds applications in various scientific fields. It is known for its high perplexity, which enables its use in pharmaceuticals, organic synthesis, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylfuran-2-yl)(methyl) ketone oxime typically involves the reaction of 5-methylfuran-2-yl methyl ketone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, often using sodium acetate or pyridine as a base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the formation of the oxime is complete.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and to minimize human error.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Methylfuran-2-yl)(methyl) ketone oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted oximes depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the significant anticancer properties of oxime derivatives, including (5-Methylfuran-2-yl)(methyl) ketone oxime. Oximes are known for their ability to enhance biological activity through structural modifications. For instance, a review of oxime compounds indicated that many exhibit potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells .

In particular, research has shown that oxime derivatives can inhibit key cellular pathways involved in tumor growth. For example, compounds with oxime functionalities have been reported to target cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. These inhibitors have demonstrated IC50 values as low as , indicating strong potential for therapeutic development .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of oxime compounds have revealed that specific substituents can significantly influence their biological activity. Variations in the furan or thiophene moieties linked to the oxime group can lead to enhanced anticancer efficacy, showcasing the importance of molecular design in drug development .

Environmental Science

Atmospheric Chemistry

this compound may also play a role in atmospheric chemistry. Compounds similar to this oxime have been studied for their reactivity with atmospheric radicals, contributing to the formation of secondary organic aerosols (SOAs). Understanding these interactions is crucial for modeling air quality and assessing environmental impacts .

Material Science

Polymer Chemistry

In material science, this compound can serve as a valuable intermediate in synthesizing polymers and resins. Its incorporation into polymer formulations can enhance stability and prevent premature degradation during processing. This property is particularly useful in the production of coatings and adhesives where durability is essential .

Crosslinking Agents

The compound can also function as a crosslinking agent in silicone sealants and coatings, improving their mechanical properties and resistance to environmental factors. The ability of oximes to stabilize reactive groups makes them suitable for applications in industrial formulations where performance longevity is critical .

Data Tables

| Application Area | Specific Use Cases | Observed Effects/Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents targeting CDKs | IC50 values as low as |

| Environmental Science | Reactivity with atmospheric radicals | Contribution to secondary organic aerosol formation |

| Material Science | Crosslinking agents in coatings | Enhanced mechanical properties |

| Polymer Chemistry | Stabilizers in polymer formulations | Improved durability and resistance |

Case Studies

Case Study 1: Anticancer Efficacy

A study investigating the anticancer activity of various oximes found that this compound exhibited significant cytotoxic effects against MCF-7 cells. The research indicated that modifications in the chemical structure led to varying degrees of inhibition, emphasizing the importance of optimizing molecular frameworks for enhanced therapeutic outcomes .

Case Study 2: Atmospheric Impact

Research on the atmospheric chemistry of similar compounds revealed that their reactivity with hydroxyl radicals could influence air quality metrics significantly. The study highlighted the need for further investigation into how such compounds might affect environmental health through their roles in aerosol formation .

Mécanisme D'action

The mechanism of action of (5-Methylfuran-2-yl)(methyl) ketone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved often include enzyme inhibition or receptor binding, which can alter cellular processes and biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (5-Methylfuran-2-yl)(methyl) ketone

- (5-Methylfuran-2-yl)(methyl) ketone hydrazone

- (5-Methylfuran-2-yl)(methyl) ketone semicarbazone

Uniqueness

(5-Methylfuran-2-yl)(methyl) ketone oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxime group allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.

Activité Biologique

(5-Methylfuran-2-yl)(methyl) ketone oxime is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various scientific studies and research findings.

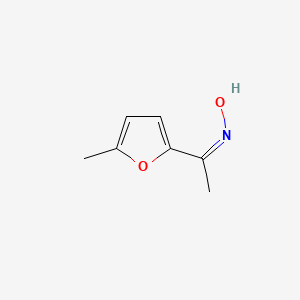

Chemical Structure and Properties

The molecular formula of this compound is C7H9NO2. The compound features a furan ring, which is known for its reactivity and biological significance. The oxime functional group contributes to its potential as a bioactive molecule.

Antimicrobial Activity

Research has indicated that oxime derivatives exhibit significant antimicrobial properties. A study by Dey and Hajra demonstrated that certain furocoumarins, structurally related to this compound, showed moderate inhibition of acetylcholinesterase, suggesting potential for antimicrobial activity against specific pathogens .

Antioxidant Properties

The antioxidant capacity of oximes has been documented in various studies. These compounds can scavenge free radicals, thus protecting cells from oxidative stress. The presence of the furan moiety enhances the electron-donating ability of the compound, contributing to its antioxidant properties.

Cytotoxicity and Cancer Research

Cytotoxic effects of this compound have been observed in cancer cell lines. For instance, a study reported that derivatives of furan compounds exhibited selective cytotoxicity towards human cancer cells while sparing normal cells, indicating a potential therapeutic application in oncology .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby disrupting cancer cell proliferation.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing signal transduction pathways related to cell survival and apoptosis.

Study 1: Antimicrobial Efficacy

A case study investigated the antimicrobial efficacy of several oxime derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Antioxidant Activity Assessment

In another study assessing antioxidant activity, this compound was tested using the DPPH radical scavenging assay. The compound demonstrated significant scavenging activity, suggesting its potential use as a natural antioxidant in food preservation and therapeutic applications .

Data Table: Biological Activities Summary

Propriétés

IUPAC Name |

(NZ)-N-[1-(5-methylfuran-2-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-4-7(10-5)6(2)8-9/h3-4,9H,1-2H3/b8-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNJITMIJAXIJG-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C(=N\O)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.